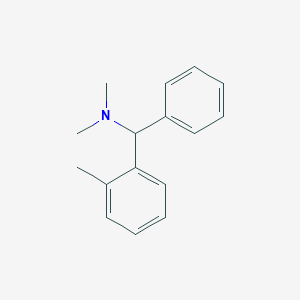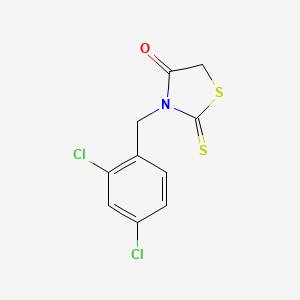![molecular formula C30H23ClOSn B13999845 [(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane CAS No. 24628-23-7](/img/structure/B13999845.png)
[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is an organotin compound that features a biphenyl moiety substituted with a chlorine atom and an oxy linkage to a triphenylstannane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of 5-chloro-2-hydroxybiphenyl with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy linkage. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: The biphenyl moiety can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitated by the presence of the tin group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Wissenschaftliche Forschungsanwendungen
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic systems, while the tin center can coordinate with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo[1,1’-biphenyl]-2-yl)oxystannane
- (5-Methyl[1,1’-biphenyl]-2-yl)oxystannane
- (5-Nitro[1,1’-biphenyl]-2-yl)oxystannane
Uniqueness
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Eigenschaften
CAS-Nummer |
24628-23-7 |
|---|---|
Molekularformel |
C30H23ClOSn |
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
(4-chloro-2-phenylphenoxy)-triphenylstannane |
InChI |
InChI=1S/C12H9ClO.3C6H5.Sn/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;3*1-2-4-6-5-3-1;/h1-8,14H;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ALQJTKPWSILVIQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)



![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)




![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)

